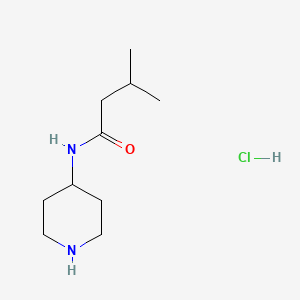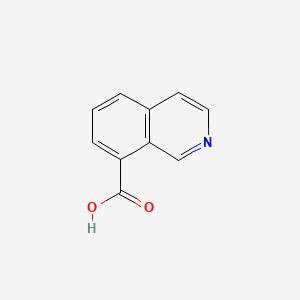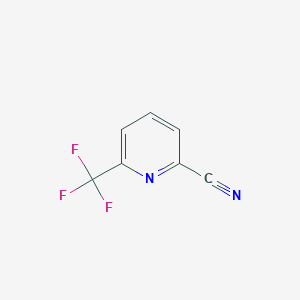
6-(トリフルオロメチル)ピリジン-2-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)pyridine-2-carbonitrile is an organic compound with the chemical formula C7H3F3N2. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 6-position and a nitrile group at the 2-position. This compound is notable for its applications in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties .
科学的研究の応用
6-(Trifluoromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and effectiveness
作用機序
Target of Action
It is known that trifluoromethylpyridines are often used in the synthesis of various pharmaceuticals and agrochemicals . They can interact with a variety of biological targets depending on the specific compound they are incorporated into .
Mode of Action
Trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the trifluoromethylpyridine acts as a building block that can form new carbon-carbon bonds with other organic groups . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Compounds containing trifluoromethylpyridine are often involved in various biochemical pathways due to their wide use in pharmaceuticals and agrochemicals .
Result of Action
Trifluoromethylpyridines are known to have superior pest control properties when compared to traditional phenyl-containing insecticides .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)pyridine-2-carbonitrile often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: 6-(Trifluoromethyl)pyridine-2-amine.
Oxidation: 6-(Trifluoromethyl)pyridine-2-carboxylic acid.
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carbonitrile
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 4-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2,6-Dichloro-3-(trifluoromethyl)pyridine
Uniqueness
6-(Trifluoromethyl)pyridine-2-carbonitrile is unique due to the specific positioning of the trifluoromethyl and nitrile groups, which confer distinct chemical and physical properties. This unique structure enhances its reactivity and stability, making it a valuable compound in various applications .
特性
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGKPOIZPTXDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617044 |
Source


|
| Record name | 6-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887583-52-0 |
Source


|
| Record name | 6-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
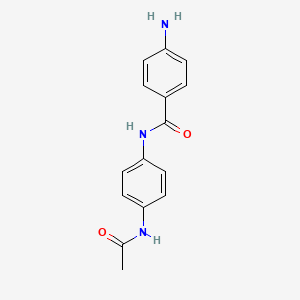



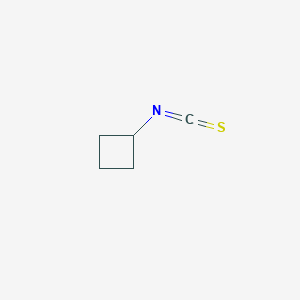

![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)
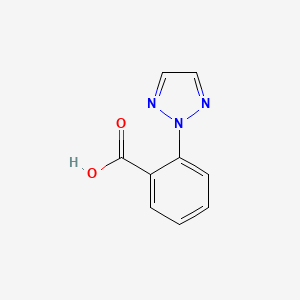
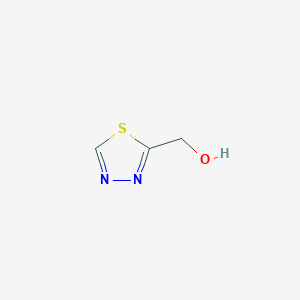
![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)


